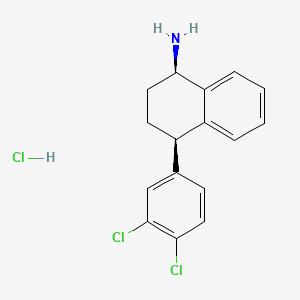

(1R,4R)-N-Desmethyl Sertraline Hydrochloride

Descripción general

Descripción

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is a stereoisomer of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is one of the four stereoisomers of Sertraline, with the (1S,4S) isomer being the active therapeutic compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (1R,4R)-N-Desmethyl Sertraline Hydrochloride involves several steps, starting from the synthesis of the key intermediate, cis-N-alkanoyl-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine . The process includes:

Stereoselective Synthesis: The synthesis begins with the stereoselective formation of the cis-stereoisomeric form of the compound.

Hydrogenation: Catalytic hydrogenation is used to reduce the imine form of Sertraline, resulting in a mixture of cis and trans stereoisomers.

Resolution: The final stage involves the optical resolution to separate the desired (1R,4R)-enantiomer from the unwanted isomers.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale stereoselective synthesis and resolution processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

(1R,4R)-N-Desmethyl Sertraline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

(1R,4R)-N-Desmethyl Sertraline Hydrochloride has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of (1R,4R)-N-Desmethyl Sertraline Hydrochloride involves its interaction with serotonin transporters. Although it is not the active therapeutic isomer, it plays a role in the overall pharmacokinetics and metabolism of Sertraline. The compound binds to serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .

Comparación Con Compuestos Similares

Similar Compounds

(1S,4S)-Sertraline Hydrochloride: The active therapeutic isomer used as an antidepressant.

(1R,4S)-Sertraline Hydrochloride: Another stereoisomer with different pharmacological properties.

(1S,4R)-Sertraline Hydrochloride: Yet another stereoisomer with distinct characteristics.

Uniqueness

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacokinetic properties and interactions with biological systems. Unlike the (1S,4S) isomer, it does not exhibit significant therapeutic activity but is crucial for understanding the metabolism and overall effects of Sertraline .

Actividad Biológica

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is a metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and therapeutic potential.

The chemical structure of this compound is derived from sertraline through N-demethylation. While sertraline exhibits significant pharmacological activity as an SSRI, its metabolite, N-desmethylsertraline, is noted to have considerably reduced potency. The metabolic pathways involved in the conversion of sertraline to N-desmethylsertraline are primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

N-Desmethylsertraline retains some ability to inhibit the serotonin transporter (SLC6A4), albeit at a lower efficacy compared to its parent compound. This inhibition enhances serotonin signaling in the synaptic cleft, contributing to its antidepressant effects. Additionally, it has been observed to affect other neurotransmitter systems, including norepinephrine and dopamine reuptake, which may contribute to its overall pharmacological profile .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Serotonin Transporter Inhibition : While less potent than sertraline, it still inhibits SLC6A4.

- Modulation of Neurotransmitter Systems : It influences norepinephrine and dopamine transporters.

- Impact on Cytochrome P450 Enzymes : It has minimal inhibitory effects on major CYP enzymes, suggesting a lower potential for drug-drug interactions compared to sertraline .

Efficacy in Depression and Anxiety Disorders

Clinical studies indicate that while sertraline is effective in treating depression and anxiety disorders, the role of N-desmethylsertraline as a contributing factor remains less clear. Some studies have suggested that higher plasma concentrations of N-desmethylsertraline correlate with treatment outcomes; however, this relationship is not consistently observed across all patient populations .

Case Studies

- Major Depressive Disorder : In a 52-week trial involving sertraline treatment, patients exhibited significant improvements in depression scores. The role of N-desmethylsertraline was acknowledged but not isolated in efficacy assessments .

- Obsessive-Compulsive Disorder : A study showed that sertraline administration led to decreased OCD symptoms over time; however, specific contributions from N-desmethylsertraline were not distinctly measured .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a prolonged half-life ranging from 56 to 120 hours. This extended half-life suggests that the metabolite can accumulate in plasma, potentially influencing therapeutic outcomes over extended treatment periods .

Tables

| Property | Sertraline | N-Desmethyl Sertraline |

|---|---|---|

| Chemical Structure | C17H17Cl2N | C16H16Cl2N |

| Potency | High | Low |

| Half-Life | 22-36 hours | 56-120 hours |

| Main Metabolizing Enzymes | CYP3A4, CYP2C19 | Minor contributions from CYPs |

| Therapeutic Use | MDD, OCD, Panic Disorder | Limited understanding |

Propiedades

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-INXKOZGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747554 | |

| Record name | (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-09-7 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.